1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Overview
Description
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one is a complex organic compound belonging to the class of indoloquinolizines This compound is characterized by its tetracyclic structure, which includes an indole fused to a quinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one typically involves the cyclization of an imine precursor with acrylic acid, followed by reduction. One efficient method involves the use of tryptophan and dihydropyran as starting materials. The process includes a Pictet-Spengler acid-catalyzed condensation of tryptophan with 3,4-dihydro-2H-pyran, yielding a tetrahydro-β-carboline intermediate. This intermediate undergoes oxidative decarboxylation and subsequent ring closure to form the desired tetracyclic amine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of readily available starting materials and efficient reaction conditions makes this synthesis practical for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indoloquinolizines and hydrogenated derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex natural products and alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds
Mechanism of Action
The mechanism of action of 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine: Similar structure but with different hydrogenation levels.
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: An ethyl-substituted derivative with distinct chemical properties.
Uniqueness
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one is unique due to its specific tetracyclic structure and the presence of a ketone functional group at the 7-position. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .
Properties
IUPAC Name |
2,3,4,6,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-13-9-17-8-4-3-7-12(17)15-14(13)10-5-1-2-6-11(10)16-15/h1-2,5-6,12,16H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKUSHWBQJPFOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)C3=C(C2C1)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298758 | |
Record name | 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73030-39-4 | |
Record name | NSC125861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.